molecular formula C17H15FN4OS B2778055 N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide CAS No. 1286733-15-0

N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2778055
CAS No.: 1286733-15-0
M. Wt: 342.39
InChI Key: ITUADLAYGHOCAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine moiety, and a fluorophenethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Attachment of Fluorophenethyl Group: The final step involves the coupling of the fluorophenethyl group to the thiazole-pyridine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
  • N-(4-bromophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
  • N-(4-methylphenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

Uniqueness

N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenethyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-13-6-4-12(5-7-13)8-10-20-16(23)14-11-24-17(21-14)22-15-3-1-2-9-19-15/h1-7,9,11H,8,10H2,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUADLAYGHOCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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